molecular formula C9H13N3O4S2 B14688710 ((Dimethylamino)methyl)ethylene thiocyanate oxalate CAS No. 28614-78-0

((Dimethylamino)methyl)ethylene thiocyanate oxalate

Cat. No.: B14688710
CAS No.: 28614-78-0
M. Wt: 291.4 g/mol
InChI Key: CYAKMQRSWACHIJ-UHFFFAOYSA-N
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Description

((Dimethylamino)methyl)ethylene thiocyanate oxalate is an organic compound that contains both thiocyanate and oxalate functional groups

Preparation Methods

The synthesis of ((Dimethylamino)methyl)ethylene thiocyanate oxalate can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with ethylene thiocyanate in the presence of an oxalic acid catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

((Dimethylamino)methyl)ethylene thiocyanate oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocyanate group can lead to the formation of sulfonates, while reduction can yield thiols.

Scientific Research Applications

((Dimethylamino)methyl)ethylene thiocyanate oxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, where its unique chemical properties can be leveraged to enhance the efficacy and targeting of therapeutic agents. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((Dimethylamino)methyl)ethylene thiocyanate oxalate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes by interacting with membrane lipids, leading to cell lysis and death. In drug delivery systems, the compound can form stable complexes with therapeutic agents, facilitating their transport and release at the target site.

Comparison with Similar Compounds

((Dimethylamino)methyl)ethylene thiocyanate oxalate can be compared with other similar compounds such as dimethylaminoethyl thiocyanate and ethylene thiocyanate oxalate. While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

28614-78-0

Molecular Formula

C9H13N3O4S2

Molecular Weight

291.4 g/mol

IUPAC Name

[1-(dimethylamino)-3-thiocyanatopropan-2-yl] thiocyanate;oxalic acid

InChI

InChI=1S/C7H11N3S2.C2H2O4/c1-10(2)3-7(12-6-9)4-11-5-8;3-1(4)2(5)6/h7H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

CYAKMQRSWACHIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CSC#N)SC#N.C(=O)(C(=O)O)O

Origin of Product

United States

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